molecular formula C13H20BNO3 B1409316 (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704096-84-3

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid

Cat. No. B1409316
M. Wt: 249.12 g/mol
InChI Key: ZCSPNOXEDFIRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid (4-HEPBA) is a synthetic compound that has been studied for its potential applications in scientific research. 4-HEPBA is a boronic acid derivative that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Organic Chemistry Applications

  • Synthesis and Structure Analysis : Boronic acids, including derivatives like (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid, are used as synthetic intermediates and building blocks in organic chemistry. They play a crucial role in the synthesis of multifunctional compounds, offering opportunities for developing new structures with potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

  • Catalytic Applications : Boronic acids are not only reagents but also serve as catalysts in various organic reactions. They can facilitate the activation of hydroxy functional groups, leading to the formation of products like amides, cycloadditions, and conjugate additions under mild conditions (Hall, 2019).

Materials Science

  • Optical Modulation and Nanomaterials : Phenyl boronic acids are key in the optical modulation of materials like carbon nanotubes. They play a significant role in saccharide recognition and can be used to design sensors and receptors for specific biological applications (Mu et al., 2012).

  • Phosphorescent Materials : Aryl boronic acids, through processes like cyclic-esterification, can be transformed into phosphorescent materials. This application is significant in developing new materials with unique optical properties (Zhang et al., 2018).

Biological Applications

  • Biological Activity Studies : The compound's derivatives have been evaluated for various biological activities such as antioxidant, antibacterial, and anticancer properties. This underscores the potential of boronic acid derivatives in pharmaceutical and medical research (Temel et al., 2022).

  • Glycoconjugate Recognition : Boronic acids like the phenyl boronic acid derivatives have demonstrated efficiency in complexing with glycopyranosides in neutral water, highlighting their potential in recognizing cell-surface glycoconjugates, which has implications in medical diagnostics and biochemistry (Dowlut & Hall, 2006).

properties

IUPAC Name

[4-[1-(4-hydroxypiperidin-1-yl)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-10(15-8-6-13(16)7-9-15)11-2-4-12(5-3-11)14(17)18/h2-5,10,13,16-18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPNOXEDFIRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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